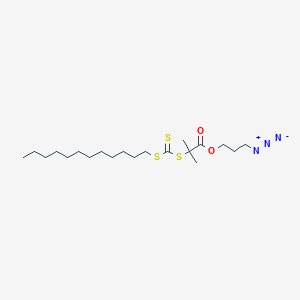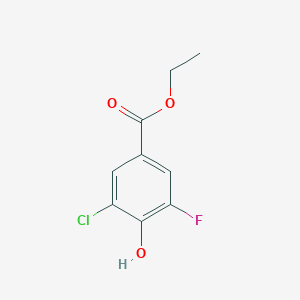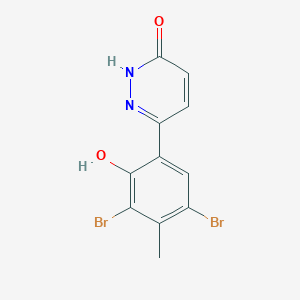
6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the cyclohexadienone ring.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Pyridazinone derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound and its derivatives could be explored for their potential as therapeutic agents in the treatment of various diseases.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds with similar structures and functional groups.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone rings.
Uniqueness
The uniqueness of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical and biological properties.
Propiedades
Número CAS |
62902-45-8 |
|---|---|
Fórmula molecular |
C11H8Br2N2O2 |
Peso molecular |
360.00 g/mol |
Nombre IUPAC |
3-(3,5-dibromo-2-hydroxy-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Br2N2O2/c1-5-7(12)4-6(11(17)10(5)13)8-2-3-9(16)15-14-8/h2-4,17H,1H3,(H,15,16) |
Clave InChI |
AEIYVDFPUAZQIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Br)O)C2=NNC(=O)C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



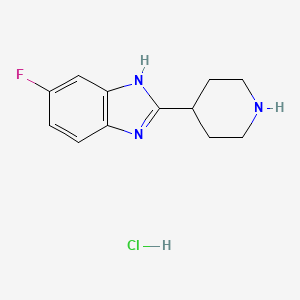
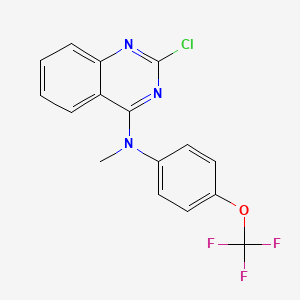
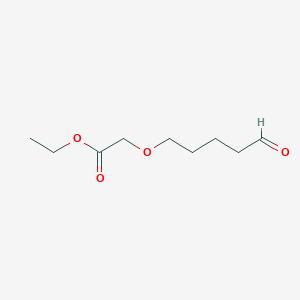
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
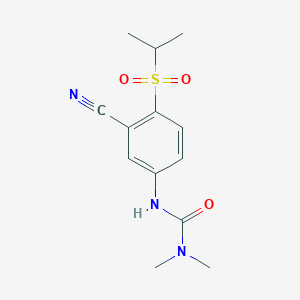
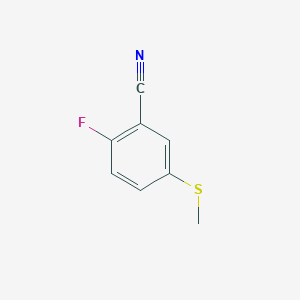
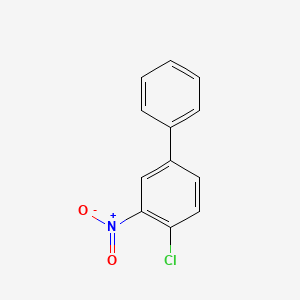
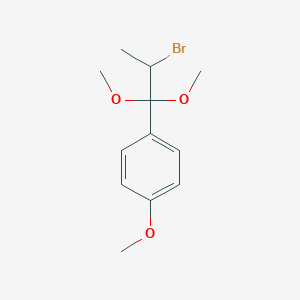
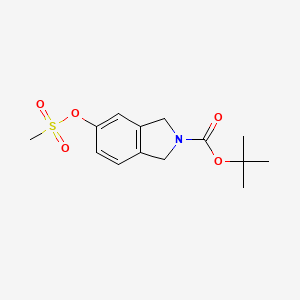
![9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B8651035.png)
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
